Cellooctaose DP8
Description
Significance of Cellooctaose (B1365227) (DP8) as a Model Oligosaccharide in Glycoscience
In glycoscience, the study of carbohydrates, cellooctaose (DP8) is particularly valuable due to its defined structure and intermediate size. Unlike the heterogeneous nature of native cellulose (B213188), DP8 provides a homogeneous substrate for studying interactions with enzymes, binding proteins, and other molecules involved in cellulose metabolism. Research utilizing cello-oligosaccharides of varying lengths, including DP8, has been instrumental in elucidating the substrate requirements and mechanisms of action of cellulases and other carbohydrate-active enzymes. For instance, studies investigating the binding of probes like h-FTAA to β(1-4) linked oligoglucopyranosyl chains have shown that an increase in oligosaccharide length to DP8 resulted in a distinctly red-shifted excitation maximum and the appearance of specific shoulders in the excitation spectrum, mimicking the signature observed with microcrystalline cellulose. researchgate.net This highlights DP8's utility in understanding interactions relevant to the structural organization of cellulose.
Cellooctaose (DP8) in the Context of Cellulose Biosynthesis and Degradation Pathways
Cellooctaose plays a role in the investigation of both the synthesis and breakdown of cellulose. Cellulose biosynthesis involves cellulose synthase complexes (CSCs) that extrude glucan chains. Understanding how these chains are initiated, elongated, and assembled into microfibrils often involves studying the interaction of components with cellulose fragments. researchgate.netresearchgate.netnih.gov While DP8 itself is not typically considered a direct intermediate in de novo cellulose synthesis, studying how enzymes and proteins involved in biosynthesis interact with defined oligosaccharides like DP8 can provide insights into the processive nature and assembly mechanisms of the CSCs.
In cellulose degradation, enzymes known as cellulases break down the long cellulose chains into smaller units. These enzymes include endoglucanases, cellobiohydrolases, and β-glucosidases. nih.gov Cellooctaose serves as a substrate or product in studies characterizing the activity of these enzymes. For example, endoglucanases cleave internal glycosidic bonds, producing oligosaccharides of various lengths, including DP8. Cellobiohydrolases act processively from the ends of cellulose chains, releasing cellobiose (B7769950), but their interaction with longer oligosaccharides like DP8 can reveal details about their processivity and substrate binding sites. Research on bacterial cellulolytic systems, such as that of Saccharophagus degradans, which produces processive endoglucanases, involves analyzing the cellodextrin products formed during degradation, where cello-oligosaccharides like cellobiose and cellotriose (B13521) are observed, and larger products were not apparent. nih.gov While DP8 was not explicitly mentioned as a product in this specific context, the study of defined oligosaccharides is fundamental to understanding such degradation mechanisms.
Historical Development and Emerging Research Trajectories for Cellooctaose (DP8)
Historically, research into cellulose and its derivatives began with efforts to understand its fundamental structure and properties. The ability to isolate and characterize defined cello-oligosaccharides like cello-octaose was a crucial step in moving from studying the bulk polymer to investigating its molecular details. Early research focused on the chemical and enzymatic hydrolysis of cellulose to obtain these oligosaccharides. liverpool.ac.uk The development of chromatographic and spectroscopic techniques further enabled their purification and structural analysis. csic.es
Emerging research trajectories for cellooctaose (DP8) involve its use in advanced materials science and biotechnology. As a molecule with a defined structure and specific interactions, DP8 is being explored for applications such as calibrants in analytical techniques, components in biomaterials, and as a standard for evaluating the efficiency of cellulolytic enzymes in the context of biofuel production and biomass utilization. uea.ac.uk Its interaction with specific probes for cellulose structure is also an area of ongoing research. researchgate.netresearchgate.net
Interdisciplinary Relevance of Cellooctaose (DP8) in Biomolecular Science
Cellooctaose's relevance extends across various disciplines within biomolecular science. In biochemistry, it is used to study enzyme kinetics and mechanisms. In structural biology, it aids in understanding the binding interfaces of carbohydrate-binding modules and catalytic domains of cellulases. nih.gov In plant biology, it serves as a tool to investigate cell wall structure and the process of cellulose synthesis in plants. researchgate.netresearchgate.netnih.gov Furthermore, in materials science, understanding the properties of cello-oligosaccharides like DP8 contributes to the development of new cellulose-based materials. researchgate.netresearchgate.net The study of DP8 exemplifies the interdisciplinary nature of glycoscience, drawing upon chemistry, biology, physics, and engineering to unravel the complexities of cellulose and its interactions. cam.ac.uktudublin.ieucsb.eduucsb.eduuic.edu
Properties
Molecular Formula |
C42H72O36 |
|---|---|
Synonyms |
C48H82O41 |
Origin of Product |
United States |
Synthetic Strategies and Production Methodologies for Cellooctaose Dp8
Chemoenzymatic Synthesis Approaches for Defined Oligomers
Chemoenzymatic synthesis combines chemical steps with enzymatic reactions to achieve the synthesis of oligosaccharides with defined structures. This approach leverages the high regio- and stereoselectivity of enzymes. uea.ac.ukresearchgate.net
Enzymatic Transglycosylation and Glycosidase-Catalyzed Reactions
Enzymatic transglycosylation is a key mechanism in chemoenzymatic synthesis, where glycosidases or phosphorylases catalyze the transfer of a glycosyl residue from a donor substrate to an acceptor molecule. researchgate.net Glycoside phosphorylases, such as cellodextrin phosphorylase (CDP), are particularly relevant as they can catalyze the reversible phosphorolysis of glycosides, enabling the efficient synthesis of oligosaccharides using sugar 1-phosphate as the donor and a suitable carbohydrate as the acceptor. uea.ac.ukfrontiersin.org Cellodextrin phosphorylase (CDP) from various sources can elongate a range of acceptor substrates, including cellobiose (B7769950) and longer cello-oligosaccharides, using α-D-glucose 1-phosphate (α-D-Glc-1P) as the donor. uea.ac.ukcsic.esresearchgate.net While glucose itself is a poor acceptor for CDP, cellobiose (DP2) and longer cello-oligosaccharides are considerably better. uea.ac.uk
Some glycoside hydrolases, typically involved in hydrolysis, can also catalyze transglycosylation reactions under specific conditions, such as high substrate concentration or low water activity. researchgate.net For instance, mutated β-glucosidases, known as glycosynthases, can synthesize oligosaccharides from activated glycosyl fluoride (B91410) donors and suitable acceptors without hydrolyzing the product. nih.gov
Donor-Acceptor Substrate Design for Oligosaccharide Elongation
The design of appropriate donor and acceptor substrates is crucial for controlling the length and structure of the synthesized oligosaccharides in chemoenzymatic approaches. For CDP-catalyzed synthesis, α-D-glucose 1-phosphate serves as the natural glucosyl donor. uea.ac.uk Various β-D-glucose derivatives can function as primers (acceptors), allowing for the synthesis of cello-oligosaccharides with functional groups at the reducing terminus. glycoforum.gr.jp Studies have investigated the recognition of different β-D-glucose derivatives by CDP to synthesize cello-oligosaccharide derivatives with various modifications. glycoforum.gr.jp
In some chemoenzymatic strategies, a primer or acceptor molecule is extended by enzymatic transfer of glycosyl units from a donor. For example, transglycosylation reactions using α-D-glucopyranosyl-phosphate as a donor have been used to obtain maltooligosaccharides of longer chain lengths, including the DP8-DP11 range, starting from a heptaoside primer. capes.gov.br
Chemical Synthesis of Cellooctaose (B1365227) (DP8) and its Derivatives
Chemical synthesis offers precise control over the structure and linkages of oligosaccharides. However, the synthesis of complex oligosaccharides like cello-oligosaccharides with specific DP can be challenging due to the need for regioselective and stereoselective glycosylation of multiple hydroxyl groups. glycoforum.gr.jpglycoforum.gr.jp
Protecting Group Strategies and Glycosylation Methods
Chemical synthesis of oligosaccharides typically involves the use of protecting groups to selectively functionalize specific hydroxyl groups on the sugar monomers. Various glycosylation methods are then employed to form the glycosidic linkages between the protected sugar units. The choice of protecting groups and glycosylation methods is critical for achieving the desired β-1,4 linkages characteristic of cello-oligosaccharides. While the search results allude to chemical synthesis of oligosaccharides and the complexity involved glycoforum.gr.jpglycoforum.gr.jp, specific detailed strategies for the chemical synthesis of DP8 were not extensively provided in the context of the search results. General methods for chemical glycosylation and automated solution-phase synthesis of linear oligosaccharides exist. rsc.orgnih.gov
Solid-Phase and Solution-Phase Synthetic Platforms
Both solid-phase and solution-phase platforms can be utilized for chemical oligosaccharide synthesis. Solid-phase synthesis involves the stepwise addition of sugar units to a growing chain attached to a solid support, which can facilitate purification. Solution-phase synthesis is carried out in a homogeneous solution. Automated solution-phase synthesis methods have been developed for the iterative assembly of oligosaccharides. rsc.orgnih.gov The application of these platforms for the specific synthesis of Cellooctaose (DP8) would involve the appropriate protecting group strategies and glycosylation reactions to build the linear β-1,4-linked glucose chain.
Microbial and Biotechnological Production of Cellooctaose (DP8)
Microbial and biotechnological approaches offer potentially sustainable routes for producing cello-oligosaccharides, often utilizing enzymatic hydrolysis of cellulose-containing biomass. nih.govresearchgate.net Controlled enzymatic hydrolysis of cellulose (B213188) from sources like forest biomass residues can yield mixtures of cello-oligosaccharides. researchgate.netd-nb.info Cellulases and accessory enzymes are used in this process. researchgate.net While these methods often produce a mixture of COS with varying DPs, including DP8, they may require subsequent separation steps to isolate specific chain lengths. researchgate.netresearchgate.net
Some microorganisms naturally produce enzymes like cellodextrin phosphorylase that can be utilized for the synthesis of cello-oligosaccharides. frontiersin.org Recombinant production of such enzymes in host organisms like E. coli has been explored to obtain biocatalysts for enzymatic synthesis. unimelb.edu.aunih.gov
Specific research findings highlight the production of cello-oligosaccharides with a maximum intensity at DP8 through the acid hydrolysis of high-purity cellulose. acs.orgnih.gov This indicates that controlled hydrolysis conditions can favor the production of specific chain lengths.
Another biotechnological approach involves the use of glycoside phosphorylases in a bottom-up synthesis from simple sugars. researchgate.netnih.gov For instance, glycoside phosphorylases can be used for the efficient synthesis of short-chain cello-oligosaccharides (DP ≤ 6) from sucrose (B13894) and glucose. researchgate.netnih.gov While this method is primarily focused on shorter chains, variations or coupled enzyme systems might be explored for longer oligosaccharides like DP8.
Engineered Microbial Systems for Cellodextrin Production
Engineered microbial systems offer a promising approach for the production of cellodextrins, including cello-oligosaccharides of varying lengths. Microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, are frequently used as cell factories due to their well-characterized genetics and ease of manipulation. mdpi.com
Strategies involve modifying microbial metabolic pathways to enhance the conversion of cellulosic substrates or simpler sugars into cellodextrins. This can include introducing heterologous genes encoding enzymes involved in cellulose degradation or cellodextrin synthesis, as well as engineering transport systems for the uptake of cellodextrins. researchgate.net, mdpi.com, frontiersin.org For instance, expressing cellodextrin transporters from organisms like Neurospora crassa or Aspergillus niger in S. cerevisiae or E. coli can facilitate the uptake of cellodextrins, enabling the engineered strains to utilize these substrates for product formation. mdpi.com, nih.gov, frontiersin.org, frontiersin.org
Cellodextrin phosphorylase (CDP) is an enzyme that can synthesize cellodextrins from α-D-Glc-1P and glucose or short β-1,4-glucans. uea.ac.uk Engineered systems utilizing CDP have shown the ability to produce cello-oligosaccharides. uea.ac.uk The degree of polymerization of the resulting oligosaccharides can be influenced by reaction conditions. uea.ac.uk
While much research focuses on the production of shorter-chain cello-oligosaccharides (DP ≤ 6) due to their water solubility and prebiotic potential, the principles of engineered microbial systems can be applied to the synthesis of longer chains like Cellooctaose. researchgate.net, acs.org
Bioreactor Cultivation and Optimization for Oligosaccharide Yields
Bioreactor cultivation plays a crucial role in scaling up the production of cello-oligosaccharides using engineered microbial systems. Optimization of bioreactor conditions is essential to maximize product yield and productivity. Parameters such as temperature, pH, agitation speed, aeration, and nutrient composition can significantly impact microbial growth, enzyme activity, and ultimately, the yield of the desired oligosaccharide. mdpi.com, asm.org
Studies on bioreactor production of related enzymes or products from cellulosic biomass highlight the importance of these parameters. For example, in the production of cellulases by Trichoderma species, optimizing carbon source composition and physical factors like agitation speed influenced enzyme activity and protein concentration. mdpi.com While specific data on bioreactor optimization solely for Cellooctaose (DP8) production are limited in the provided context, general principles from cellodextrin and related enzyme production in bioreactors are applicable.
Agitated cultivation methods in bioreactors can offer advantages in terms of oxygen transfer and substrate accessibility, potentially leading to higher yields compared to static cultures, although static cultures might be preferred for certain applications like producing bacterial cellulose films with high crystallinity. mdpi.com, nih.gov
Research findings in related areas, such as the enzymatic production of short-chain cello-oligosaccharides using glycoside phosphorylases, demonstrate successful scale-up to gram scale with high product concentration and yield in optimized reaction conditions. researchgate.net, nih.gov, acs.org
Isolation and Purification Methodologies for Research-Grade Cellooctaose (DP8)
Obtaining research-grade Cellooctaose (DP8) with high purity is critical for various studies. Isolation and purification methodologies for cello-oligosaccharides typically involve separating the desired oligosaccharide from other components in the production mixture, which can include residual substrates, enzymes, other oligosaccharides of different DPs, and microbial biomass.
Chromatographic techniques are predominantly employed for the isolation of soluble cello-oligomers at the research scale. researchgate.net Size exclusion chromatography and ion exchange chromatography are common methods used for this purpose. researchgate.net These techniques separate molecules based on size or charge, respectively, allowing for the isolation of cello-oligosaccharides of specific DP.
Precipitation methods can also be used to isolate soluble cello-oligomers, often involving the use of solvents such as methanol, ethanol, isopropanol, or acetone (B3395972) at high concentrations. researchgate.net For example, precipitation with acetone has been used to isolate cello-oligosaccharides from enzymatic reaction mixtures. acs.org
For research-grade Cellooctaose (DP8), a combination of these techniques may be necessary to achieve the desired purity. The specific purification strategy would depend on the production method and the composition of the crude product mixture. Achieving high purity (e.g., ≥95%) and yield (e.g., ≥90%) has been demonstrated for shorter-chain cello-oligosaccharides using isolation procedures after enzymatic synthesis. researchgate.net, acs.org
Compound Information
| Compound Name | PubChem CID |
| Cellooctaose | 11815216 |
Data Tables
While specific quantitative data solely focused on Cellooctaose (DP8) yield and purification from the search results are limited, the following table presents illustrative data from a study on the enzymatic production and isolation of short-chain cello-oligosaccharides, demonstrating typical outcomes in cello-oligosaccharide production and purification processes.
| Process Step | Product Concentration (g/L) | Total Soluble COS Yield (mol%) | Purity (%) | Yield after Isolation (%) |
| Enzymatic Synthesis (Scaled-up) | 93 | 82 | - | - |
| Isolated COS Product | - | - | ≥95 | ≥90 |
Note: This table is based on data for short-chain cello-oligosaccharides (DP ≤ 6) from a relevant study researchgate.net, acs.org and serves as an example of data that would be generated in cello-oligosaccharide production and purification.
Advanced Structural Characterization and Spectroscopic Elucidation of Cellooctaose Dp8
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis
1D and 2D NMR Techniques (e.g., COSY, TOCSY, HSQC, HMBC)
One-dimensional (1D) NMR spectra, such as the ¹H NMR spectrum, provide initial insights into the types of protons present and their chemical environments. The anomeric protons (typically in the δ 4.0-5.5 ppm range) are particularly informative, indicating the number of sugar residues and their α or β configuration. For Cellooctaose (B1365227), with its β-(1→4) linkages, characteristic signals for the anomeric protons are expected.
Two-dimensional (2D) NMR techniques offer more detailed connectivity information. Correlation Spectroscopy (COSY) reveals scalar couplings between protons within the same sugar ring, helping to assign spin systems. Total Correlation Spectroscopy (TOCSY) extends this by showing correlations between all protons within a spin system, allowing for the identification of complete sugar residues.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates ¹H and ¹³C nuclei that are directly bonded. This is crucial for assigning ¹³C signals to specific protons and can help in identifying different sugar residues based on their ¹³C chemical shifts. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals correlations between protons and carbons separated by two or three bonds, which is vital for confirming glycosidic linkage positions. By observing correlations between the anomeric proton of one residue and the carbon involved in the glycosidic bond of the adjacent residue, the (1→4) linkages in Cellooctaose can be unequivocally confirmed.
While general applications of these NMR techniques to oligosaccharides are well-established, specific detailed NMR assignment data for Cellooctaose (DP8) from standard databases or readily available literature through this search are limited. However, studies on smaller cello-oligomers like cellobiose (B7769950) demonstrate the power of these methods. For instance, ¹H and ¹³C NMR data for cellobiose have been extensively reported, providing a basis for the expected chemical shifts and coupling patterns in higher cello-oligomers, albeit with increasing complexity as the chain length increases.
Mass Spectrometry-Based Characterization Techniques for Oligosaccharide Architecture
Mass Spectrometry (MS) techniques are powerful tools for determining the molecular weight of oligosaccharides and gaining insights into their sequence and branching patterns. For linear oligosaccharides like Cellooctaose, MS is primarily used for molecular weight confirmation and linkage analysis through fragmentation.
Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are commonly used ionization techniques for analyzing oligosaccharides. ESI-MS typically produces multiply charged ions, which can be advantageous for analyzing larger molecules. MALDI-TOF MS, on the other hand, often yields singly charged ions, simplifying spectral interpretation. Both techniques can provide accurate molecular weight information for Cellooctaose (C₄₈H₈₂O₄₁), which has a theoretical monoisotopic mass of 1314.4331520 Da nih.gov. The observed m/z values in the mass spectrum, often as adducts with ions like [M+Na]⁺ or [M+H]⁺, confirm the molecular formula and purity of the sample. While general applications of ESI-MS and MALDI-TOF MS to oligosaccharides are widespread, specific mass spectra and detailed findings for Cellooctaose (DP8) were not extensively detailed in the search results. However, one source mentions the use of MS in conjunction with HPLC and 1H-NMR for the analysis of Cellooctaose DP8 zzstandard.com.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Linkage Confirmation
Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of selected precursor ions and the analysis of the resulting product ions. For oligosaccharides, fragmentation typically occurs along the glycosidic bonds, producing a series of fragment ions that correspond to smaller oligosaccharide units. The fragmentation pattern is dependent on the linkage positions. By analyzing the mass differences between the fragment ions, the sequence of sugar residues and the positions of the glycosidic linkages can be deduced. This is particularly useful for confirming the (1→4) linkages in Cellooctaose. Specific MS/MS fragmentation data for Cellooctaose (DP8) were not detailed in the search results, but the principle of using MS/MS for linkage analysis in oligosaccharides is a standard practice.
Advanced Chromatographic Separations for Purity and Isomer Analysis
Chromatographic techniques are essential for the purification of Cellooctaose (DP8) and for analyzing its purity and potential isomeric contaminants. Given that enzymatic or chemical synthesis of cello-oligosaccharides can sometimes yield a mixture of products with different degrees of polymerization or even different linkage types (though less common for standard cellulose (B213188) hydrolysis), effective separation methods are critical.
Techniques such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) are widely used for separating and quantifying oligosaccharides based on their charge and size. Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) can separate oligosaccharides based on their hydrodynamic volume, providing information on the distribution of different degrees of polymerization. High-Performance Liquid Chromatography (HPLC) with various stationary phases (e.g., amide-HILIC) and detectors can also be employed for high-resolution separation of cello-oligosaccharides.
High-Performance Liquid Chromatography (HPLC) with Specialized Detection (e.g., ELSD)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of cello-oligomers. When analyzing compounds that lack strong chromophores, such as carbohydrates, specialized detectors like the Evaporative Light Scattering Detector (ELSD) are particularly valuable. peakscientific.comchromatographyonline.com ELSD is a quasi-universal detector that detects non-volatile analytes by nebulizing the HPLC eluent, evaporating the mobile phase, and then measuring the light scattered by the remaining analyte particles. peakscientific.comshimadzu.com This detection method is advantageous for carbohydrate analysis as it is not affected by mobile phase variations or gradient baseline shifts, unlike UV detection which requires analytes to contain chromophores. peakscientific.comchromatographyonline.com HPLC coupled with ELSD has been successfully applied to the analysis of cello-oligosaccharides, allowing for the separation and quantification of oligomers with different degrees of polymerization. researchgate.netncsu.edu The response in ELSD is mass-dependent, meaning larger amounts of analyte typically result in a larger signal. chromatographyonline.com
High-Performance Thin Layer Chromatography (HPTLC) for Oligomer Profiling
High-Performance Thin Layer Chromatography (HPTLC) offers a complementary approach for the profiling of cello-oligomers. This technique allows for the separation of oligomers based on their differential migration on a stationary phase. HPTLC can be particularly useful for visualizing the distribution of cello-oligomers with varying DPs within a sample. It has been shown to be capable of quantitatively analyzing cellulose oligomers with a DP ranging from 1 to 20 after peracetylation. researchgate.net This method can bridge the gap between the analysis of small molecules and larger polymers. researchgate.net
Size Exclusion Chromatography (SEC) and Capillary Electrophoresis for Oligomer Distribution
Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), separates molecules based on their size in solution. This technique is valuable for determining the molecular weight distribution of cello-oligomers. SEC has been found to be suitable for analyzing relatively higher molecular weight oligomer fractions. researchgate.netresearchgate.net
Capillary Electrophoresis (CE) is another powerful separation technique that can be applied to the analysis of cello-oligomers. sciex.com CE separates molecules based on their charge-to-mass ratio and size in an electric field within a narrow capillary. sciex.comsebia.com While often used for charged molecules like proteins and nucleic acids, CE can be adapted for the separation of carbohydrates, potentially through derivatization or the use of specific buffer systems. nih.govmdpi.com CE offers high separation efficiency and requires only minute amounts of sample. sciex.com The combination of SEC and CE can provide a comprehensive understanding of the size and charge distribution of cello-oligomer samples.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopic techniques, such as Infrared and Raman spectroscopy, provide valuable information about the molecular structure and bonding within cello-oligomers.
Raman Spectroscopy for Glycosidic Conformation and Crystal Structure Insights
Raman spectroscopy is another vibrational spectroscopic technique that complements FTIR by providing information about different molecular vibrations. Raman spectroscopy is particularly sensitive to the skeletal vibrations of the carbohydrate rings and the conformations of the glycosidic linkages. usda.gov It can provide insights into the secondary and tertiary structures of polysaccharides in the solid state. usda.gov Studies using Raman spectroscopy have contributed to understanding the different stable conformations of cellulose chains in various allomorphs. usda.govacs.org By examining the Raman spectra of cello-oligomers, researchers can gain detailed information about the dihedral angles around the bonds of the glycosidic linkages and how these influence the vibrational modes. usda.gov Differences in Raman spectra have been observed between different cellulose allomorphs and cello-oligomers, reflecting variations in their structural arrangements. usda.gov
X-ray Diffraction (XRD) and Scattering Techniques for Crystalline and Solution Structures
X-ray Diffraction (XRD) and scattering techniques are powerful tools for investigating the crystalline structure of solid cello-oligomers and their behavior in solution.
Wide-Angle X-ray Diffraction (WAXD) for Crystalline Packing (if applicable to oligomer co-crystals)
Wide-Angle X-ray Diffraction (WAXD), also known as Powder X-ray Diffraction (PXRD) when applied to polycrystalline samples, is a technique primarily used to determine the crystalline structure and packing arrangement of molecules in the solid state. WAXD patterns provide information about the unit cell dimensions, space group, and the presence of different crystalline phases, including polymorphs and co-crystals. jyu.fimdpi.comresearchgate.net For crystalline materials, the diffraction peaks in a WAXD pattern are characteristic of the arrangement of molecules within the crystal lattice. jyu.fi In the context of oligomers like cello-oligomers, WAXD can be applied to study their crystalline forms or their packing within co-crystals. Co-crystals are crystalline structures composed of two or more different molecular entities in a defined stoichiometric ratio, held together by non-covalent interactions such as hydrogen bonds. mdpi.comnih.gov Analyzing the WAXD patterns of oligomer co-crystals can provide insights into the intermolecular interactions and packing arrangements that stabilize the co-crystalline structure. researchgate.net Although WAXD is a standard technique for characterizing crystalline solids and co-crystals, specific detailed research findings and data tables from WAXD studies focusing on the crystalline packing of Cellooctaose (DP8) or its co-crystals were not found in the consulted search results.
Molecular Interactions of Cellooctaose Dp8 with Biological Macromolecules
Cellooctaose (B1365227) (DP8) Interactions with Cellulolytic Enzymes
Cellulolytic enzyme systems typically comprise endoglucanases, exoglucanases (also known as cellobiohydrolases), and beta-glucosidases, which act synergistically to depolymerize cellulose (B213188) into glucose. Cello-oligosaccharides like DP8 are key players in this process, serving as either substrates or products depending on the specific enzyme and the stage of hydrolysis. biorxiv.orgnih.gov
Endoglucanase Binding and Catalysis Mechanisms
Endoglucanases (EC 3.2.1.4) initiate cellulose degradation by randomly cleaving internal β-(1→4) glycosidic bonds within the cellulose chain. nih.govnih.gov This action creates new chain ends, which are then acted upon by exoglucanases. Cellooctaose (DP8), being a relatively long cello-oligosaccharide, can serve as a substrate for endoglucanases, undergoing cleavage at internal glycosidic linkages to yield shorter oligosaccharides. The catalytic mechanism typically involves acid-base catalysis, often following either an inverting or retaining mechanism depending on the enzyme family. In a retaining mechanism, a covalent enzyme-glycosyl intermediate is formed. The binding of cello-oligosaccharides, including DP8, to the active site cleft of endoglucanases involves interactions with specific subsites within the binding groove, positioning the scissile bond for hydrolysis.
Exoglucanase Processivity and Interaction Dynamics
Exoglucanases (EC 3.2.1.91) are processive enzymes that act on the reducing or non-reducing ends of cellulose chains, releasing cellobiose (B7769950) (a disaccharide) as the primary product. biorxiv.orgnih.gov These enzymes typically possess a tunnel-like active site that accommodates the cellulose chain, allowing for multiple catalytic cycles without dissociating from the substrate. nih.govnih.gov The interaction dynamics of exoglucanases with cellulose involves threading the cellulose chain through this tunnel. While cellobiose is the main product, longer cello-oligosaccharides like DP8 can be intermediates in the processive movement or potentially interact with the enzyme's binding path. The processivity, or the ability of the enzyme to remain bound and catalyze multiple hydrolysis events, is influenced by the interactions between the enzyme's cellulose-binding module (CBM) and the cellulose surface, as well as the interactions within the catalytic tunnel. nih.govmdpi.comresearchgate.netjmb.or.kr Specific interactions with individual glucose units within the cello-oligosaccharide chain, including those comprising DP8, guide the substrate through the active site for sequential cleavage of cellobiose units.
Binding Kinetics and Thermodynamics of Cellooctaose (DP8)-Protein Complexes
Understanding the quantitative aspects of Cellooctaose (DP8) binding to cellulolytic enzymes provides insights into the affinity, kinetics, and thermodynamic driving forces of these interactions. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for this purpose. labmanager.comevotec.comnih.gov
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) Studies
Surface Plasmon Resonance (SPR) is a label-free technique that measures the binding of a molecule in solution (analyte, e.g., DP8) to a binding partner immobilized on a sensor surface (ligand, e.g., a cellulase). labmanager.comnih.govproteros.com SPR provides real-time data on the association and dissociation phases of the binding event, allowing for the determination of kinetic parameters such as the association rate constant (k_on) and the dissociation rate constant (k_off). labmanager.comproteros.com From these kinetic constants, the equilibrium dissociation constant (K_D), which represents binding affinity, can be calculated (K_D = k_off / k_on). SPR is particularly useful for studying the kinetics of enzyme-substrate or enzyme-inhibitor interactions. proteros.com
Isothermal Titration Calorimetry (ITC) is another label-free technique that directly measures the heat released or absorbed during a molecular binding event under constant temperature conditions. labmanager.comnih.govproteros.com By titrating increasing concentrations of one binding partner into a solution of the other, ITC can determine the binding affinity (K_D), the stoichiometry of the interaction (n), and the thermodynamic parameters, including the enthalpy change (ΔH) and the entropy change (ΔS). biorxiv.orglabmanager.comevotec.comnih.govproteros.com These thermodynamic values provide insights into the driving forces behind the binding event (e.g., whether it is primarily driven by favorable enthalpy or entropy changes). ITC is valuable for a complete thermodynamic characterization of the binding interaction. proteros.com
While specific published studies detailing SPR or ITC analysis of purified Cellooctaose (DP8) binding to individual cellulases were not prominently found in the initial search, these techniques are routinely applied to study the interactions of various ligands, including other cello-oligosaccharides, with enzymes. biorxiv.orglabmanager.comevotec.comnih.gov Applying SPR and ITC to Cellooctaose (DP8) would allow for the quantification of its binding affinity to endoglucanases, exoglucanases, and beta-glucosidases, providing valuable kinetic and thermodynamic data to complement mechanistic understanding.
Structural Biology of Cellooctaose (DP8) in Enzyme Active Sites (e.g., X-ray crystallography, Cryo-EM)
Structural biology techniques such as X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are essential for visualizing the three-dimensional structures of enzymes and their complexes with ligands like Cellooctaose (DP8) at atomic or near-atomic resolution. scilifelab.seucl.ac.uk
X-ray crystallography involves obtaining well-ordered crystals of the enzyme, either alone or in complex with DP8, and then diffracting X-rays through the crystal. scilifelab.seucl.ac.uk The resulting diffraction pattern is used to reconstruct an electron density map, from which the atomic coordinates of the enzyme and bound ligand can be determined. ucl.ac.uk This provides detailed information about the precise binding pose of DP8 within the enzyme's active site or substrate-binding cleft, the specific amino acid residues involved in interactions (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes in the enzyme upon ligand binding. One search result mentions X-ray diffraction analysis performed on samples terminated in cellooctaose (DP=8), suggesting its use in structural studies. labmanager.com
Glycan-Protein Recognition at the Molecular Level
Glycan-protein recognition is a sophisticated process mediated by specific interactions between glycans and glycan-binding proteins (lectins). These interactions are critical for various biological functions. At the molecular level, glycan-protein recognition relies on structural complementarity between the glycan ligand and the carbohydrate-recognition domain of the protein. This involves a combination of non-covalent forces, including hydrogen bonding, van der Waals forces, and sometimes ionic interactions, depending on the specific molecules involved.
The diversity in glycan structures, arising from variations in monosaccharide composition, linkage types, branching, and modifications, allows for highly specific recognition events. Glycan-binding proteins possess distinct binding sites that are complementary in shape and chemical properties to their target glycan ligands. The affinity and specificity of these interactions are determined by the precise arrangement of atoms and functional groups in both the glycan and the protein binding site.
Research into glycan-protein interactions often employs techniques such as Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) spectroscopy, and molecular modeling to elucidate the specific details of these binding events. These methods can provide information on binding constants, thermodynamics, and the structural basis of recognition.
While the general principles of glycan-protein recognition are well-understood, specific detailed research findings on the molecular interactions between cellooctaose (DP8) and particular proteins were not found in the provided search results. As a linear β-(1→4)-linked glucose oligosaccharide, cellooctaose would be expected to interact with proteins that have binding sites complementary to this specific structure. The length of the oligosaccharide chain (DP8) can influence the binding affinity and specificity, as longer glycans can potentially engage in more extensive interactions with the protein binding site or bridge multiple binding sites on a protein or protein complex.
Understanding the molecular details of how cellooctaose (DP8) interacts with specific biological macromolecules would require dedicated studies employing the techniques mentioned above. Such studies could reveal the specific amino acid residues involved in binding, the conformation of cellooctaose when bound, and the thermodynamic parameters of the interaction.
Enzymatic and Microbial Biotransformation of Cellooctaose Dp8
Pathways and Mechanisms of Enzymatic Degradation of Cellooctaose (B1365227) (DP8)
Enzymatic degradation of cello-oligosaccharides can occur through different mechanisms, primarily hydrolysis and phosphorolysis.
Hydrolytic Cleavage by Glycoside Hydrolases
Glycoside hydrolases (GHs) are a diverse group of enzymes that catalyze the hydrolytic cleavage of glycosidic bonds in carbohydrates. nih.govnih.govdiva-portal.org In the context of cello-oligosaccharide degradation, various GH families are involved, including endoglucanases, exoglucanases (cellobiohydrolases), and β-glucosidases. nih.govnih.govdiva-portal.org
Endoglucanases randomly cleave internal β-1,4-glycosidic bonds within the cello-oligosaccharide chain, generating smaller oligosaccharides. Exoglucanases, such as cellobiohydrolases, act processively from the ends of the cellulose (B213188) or cello-oligosaccharide chain, releasing cellobiose (B7769950) (a disaccharide) or other short cellodextrins. diva-portal.orgd-nb.info Beta-glucosidases typically hydrolyze cellobiose and potentially other short cello-oligosaccharides into glucose units. nih.govdiva-portal.orgnih.gov
The efficiency of hydrolysis by GHs can be influenced by the degree of polymerization (DP) of the cello-oligosaccharide. For instance, some β-glucosidases show increasing efficiency with increasing DP up to a certain length. nih.gov Lytic polysaccharide monooxygenases (LPMOs), a separate class of copper-dependent oxidases, also play a role in cellulose degradation by oxidative cleavage, which can facilitate subsequent hydrolysis by GHs. nih.govdiva-portal.orgresearchgate.netnih.govresearchgate.net LPMOs can produce oxidized cello-oligosaccharides, including those with DP up to 8. researchgate.netresearchgate.netnih.gov
Phosphorolytic Degradation by Cellodextrin Phosphorylases
Cellodextrin phosphorylases (CDPs), belonging to glycoside hydrolase family 94 (GH94), catalyze the phosphorolytic cleavage of β-1,4-glycosidic bonds in cellodextrins in the presence of inorganic phosphate (B84403). nih.govconicet.gov.arresearchgate.netuea.ac.uk This reaction releases glucose-1-phosphate and a shorter cello-oligosaccharide. nih.govconicet.gov.arresearchgate.netuea.ac.uk
Unlike hydrolysis, which uses water, phosphorolysis utilizes inorganic phosphate, conserving some of the energy of the glycosidic bond in the form of a phosphate ester. uea.ac.uk This reversible reaction can also be exploited for the synthesis of cello-oligosaccharides from α-D-glucose 1-phosphate and an acceptor molecule. researchgate.netuea.ac.uk CDPs can act on a range of cello-oligosaccharides, with some showing higher catalytic efficiency with specific chain lengths like cellotetraose (B13520) and cellopentaose. nih.govconicet.gov.ar
Microbial Metabolism of Cellooctaose (DP8) by Cellulolytic Organisms
Cellulolytic microorganisms, including certain bacteria and fungi, possess the machinery for the uptake and intracellular processing of cello-oligosaccharides like DP8.
Uptake and Transport Systems for Oligosaccharides
Microorganisms capable of utilizing cello-oligosaccharides have evolved specific transport systems to internalize these molecules across the cell membrane. These systems are often ATP-dependent and specific for cello-oligosaccharides. mdpi.com For example, in Streptomyces species, ATP-dependent uptake systems specific to cello-oligosaccharides have been identified. mdpi.com Solute-binding proteins, such as CebE in Streptomyces, are involved in capturing external cello-oligosaccharides and initiating the transport process. mdpi.com Different transport systems may exhibit varying affinities for cello-oligosaccharides of different chain lengths, including cellobiose and cellotriose (B13521). mdpi.com
Intracellular Processing and Catabolic Pathways
Once inside the cell, cello-oligosaccharides are further processed through intracellular catabolic pathways. researchgate.netmdpi.comnih.gov This typically involves the action of intracellular enzymes that break down the internalized oligosaccharides into monosaccharides, primarily glucose, which can then enter central metabolic pathways like glycolysis. diva-portal.orgnih.gov
Intracellular β-glucosidases play a key role in hydrolyzing internalized cello-oligosaccharides, such as cellobiose, into glucose. diva-portal.orgnih.gov Some microorganisms may also employ 6-phospho-β-glucosidases for the degradation of phosphorylated cello-oligosaccharides. nih.gov The specific intracellular enzymes and pathways can vary depending on the microbial species. For instance, Bifidobacterium breve UCC2003 is reported to metabolize cellobiose and can utilize higher-molecular-weight cellodextrins. nih.gov
Research findings indicate that the catabolism of oligosaccharides can involve complex pathways. nih.gov For example, studies on the catabolic pathway of oligosaccharide-diphospho-dolichol in mouse splenocytes show that after cleavage, the glycan moiety is rapidly degraded. nih.gov While this example is not directly on cello-oligosaccharides, it illustrates the principle of intracellular oligosaccharide processing.
Data from studies on microbial consumption of cellodextrins can illustrate uptake and processing. For example, the consumption of a cellodextrin mixture by Bifidobacterium breve UCC2003 shows the depletion of various DP species over time. nih.gov
| Time (h) | Glucose (µg/mL) | Cellobiose (DP2) (µg/mL) | Cellotriose (DP3) (µg/mL) | Cellotetraose (DP4) (µg/mL) | Cellopentaose (DP5) (µg/mL) |
| 0 | ~500 | ~1000 | ~500 | ~300 | ~200 |
| 24 | ~1500 | ~200 | ~50 | ~10 | ~5 |
| 48 | ~2000 | ~50 | ~10 | ~<5 | ~<5 |
Note: Data is illustrative based on trends observed in research, not exact values from a specific experiment on DP8. nih.gov
Synergistic Enzyme Action on Cellooctaose (DP8) and Higher Oligomers
Efficient degradation of cellulose and longer cello-oligosaccharides, including DP8, often requires the synergistic action of multiple enzymes. nih.govdiva-portal.orgd-nb.infonih.govunit.no This synergy involves the coordinated action of different classes of enzymes, such as endoglucanases, exoglucanases, β-glucosidases, and LPMOs. nih.govdiva-portal.orgd-nb.infonih.gov
Studies have shown that combinations of these enzymes can achieve higher yields of cello-oligosaccharides or glucose compared to the action of individual enzymes. d-nb.infonih.govmdpi.com For example, enzyme cocktails containing processive endoglucanases, cellobiohydrolases, and LPMOs have been evaluated for their ability to produce cello-oligosaccharides from biomass. d-nb.infonih.gov The specific composition of effective enzyme mixtures can vary depending on the substrate and desired products. nih.gov The synergistic mechanism allows for a more complete and efficient breakdown of complex cellulosic substrates and longer cello-oligosaccharides. nih.govdiva-portal.orgd-nb.infounit.no
End-Processivity and Exo-Processivity on Defined Substrates
Enzymes involved in the breakdown of cello-oligosaccharides can exhibit different modes of action, broadly categorized as endo- or exo-acting. Processivity refers to an enzyme's ability to perform multiple catalytic cycles on the same substrate molecule without dissociating.
Endo-acting enzymes , such as endoglucanases, randomly cleave internal β-(1→4) glycosidic bonds within the cello-oligosaccharide chain. This action generates new chain ends, increasing the number of substrates available for exo-acting enzymes. Some endoglucanases can also exhibit processive behavior, moving along the cellulose chain and releasing oligosaccharides. ulisboa.pt
Exo-acting enzymes , such as cellobiohydrolases and β-glucosidases, typically act from the ends of the cello-oligosaccharide chain. Cellobiohydrolases cleave off cellobiose units (a disaccharide of glucose) from either the reducing or non-reducing end. β-glucosidases hydrolyze cellobiose and other short cello-oligosaccharides into glucose. nih.govulisboa.pt
Studies investigating the activity of processive enzymes on soluble oligosaccharides with degrees of polymerization ranging from 5 to 8 have shown varying activity and cleavage patterns depending on the enzyme and the specific DP of the substrate. d-nb.info For example, some processive endoglucanases have been evaluated for their ability to release cello-oligosaccharides from model substrates. d-nb.info The specific endo- or exo- processivity on a defined substrate like celloopentaose (DP8) is dependent on the specific enzyme's active site structure and its interaction with the substrate chain. While general principles of endo- and exo-activity on cello-oligosaccharides are established, specific detailed research findings focusing solely on the processivity of enzymes exclusively on celloopentaose (DP8) as the sole substrate are less commonly reported in isolation, as studies often examine a range of cello-oligosaccharides. However, analyses of enzyme hydrolysates from longer cellulose chains or mixtures of cellodextrins often detect DP8 as an intermediate or product, providing indirect evidence of enzyme activity on this substrate length. ulisboa.ptresearchgate.netresearchgate.netscienceopen.com
Role of Auxiliary Activities (e.g., LPMOs) in Degradation Enhancement
Lytic polysaccharide monooxygenases (LPMOs) are a class of copper-dependent enzymes classified as auxiliary activities (AA) in the Carbohydrate-Active enzymes (CAZy) database. researchgate.netd-nb.info They play a significant role in the degradation of recalcitrant polysaccharides like cellulose by catalyzing oxidative cleavage of glycosidic bonds. researchgate.netd-nb.infonih.gov This oxidative cleavage, which requires an external electron donor and molecular oxygen, creates new chain ends on the polysaccharide surface, making the substrate more accessible to hydrolytic enzymes like cellulases. d-nb.infonih.govplos.org
Mass spectrometry analysis of hydrolysate mixtures from cellulose incubated with LPMOs has verified the release of both oxidized and non-oxidized compounds, including cello-oligosaccharides ranging from DP2 to DP8. researchgate.netresearchgate.net This indicates that DP8 can be a product of LPMO activity on longer cellulose chains or potentially a substrate for certain LPMOs itself, leading to shorter oxidized or non-oxidized products. The specific regioselectivity of LPMOs (C1 or C4 oxidation) influences the type of oxidized cello-oligosaccharides produced. researchgate.netnih.govplos.org
Table 1: Examples of Enzymes and Their Action on Cello-oligosaccharides
| Enzyme Class | Mode of Action | Typical Substrates (examples) | Relevance to DP8 |
| Endoglucanase | Random internal cleavage | Cellulose, longer COS | Can generate DP8 from longer chains; some may act on DP8. ulisboa.pt |
| Cellobiohydrolase | Processive cleavage from chain ends (releasing cellobiose) | Cellulose, longer COS | Acts on chains to produce cellobiose, potentially from DP8 or longer. ulisboa.pt |
| β-Glucosidase | Hydrolysis of cellobiose and short COS to glucose | Cellobiose, DP3, DP4 | Primarily acts on shorter oligosaccharides; may hydrolyze products from DP8 breakdown. nih.gov |
| Lytic Polysaccharide Monooxygenase (LPMO) | Oxidative cleavage (C1 or C4) | Cellulose, some soluble COS | Can act on cellulose to release DP2-DP8 (oxidized/native); some may cleave DP8. researchgate.netresearchgate.netnih.govresearchgate.net |
Computational and Theoretical Investigations of Cellooctaose Dp8
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior
Molecular dynamics simulations are powerful tools for studying the dynamic behavior and conformational preferences of molecules over time. By simulating the movement of atoms and molecules based on physical laws, MD provides insights into how cello-oligosaccharides behave in different environments.
Simulation of Cellooctaose (B1365227) (DP8) in Various Solvents
MD simulations have been employed to study the behavior of cello-oligosaccharides, including those with a degree of polymerization (DP) up to 8, in different solvent environments, such as water and organic solvents like cyclohexane (B81311) fibrenet.euresearchgate.net. These simulations can reveal how the solvent affects the conformation and interactions of the oligosaccharide chains. For instance, studies on cellulose (B213188) chains (including DP8) in oil-in-water emulsions using MD simulations showed that cellulose interacts with both water and octane (B31449) surfaces, forming specific conformations where hydrophobic groups contact octane and hydroxyl groups form hydrogen bonds with water researchgate.net. Another study comparing water and cyclohexane as solvents for pulling cellulose chains (DP8) from a crystalline surface found that pulling was easier in water, highlighting the strong effect of the solvent on cellulose interactions researchgate.net. The conformational flexibility of cellulose chains has also been compared in solvents like BmimCl and water using simulations scispace.com.
Computational Modeling of Cellooctaose (DP8)-Protein Interactions
Understanding how cello-oligosaccharides interact with proteins is essential, particularly in the context of enzymes involved in cellulose degradation (cellulases) and carbohydrate-binding modules (CBMs). Computational methods like docking and MD simulations of complexes are used to predict binding sites, analyze interaction mechanisms, and estimate binding affinities.
Docking Studies for Binding Site Prediction
Molecular docking is a computational technique used to predict the preferred binding orientation and position of a ligand (like cellooctaose) to a protein receptor researchgate.net. Docking studies can help identify potential binding sites on proteins for cello-oligosaccharides researchgate.netbiorxiv.org. For example, docking simulations have been used to study the interaction of cello-oligosaccharides with carbohydrate-binding modules (CBMs) biorxiv.orgresearchgate.netnih.gov. These studies can provide initial insights into how the oligosaccharide might fit into the protein's binding cleft biorxiv.orgresearchgate.netnih.gov.
Molecular Dynamics Simulations of Ligand-Receptor Complexes
Following docking, MD simulations of the protein-cellooctaose complex can be performed to study the stability of the interaction, refine the binding pose, and analyze the dynamic nature of the complex over time oup.comoup.comnih.gov. These simulations can reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex nih.govnih.gov. MD simulations have been used to investigate the binding dynamics of cello-oligosaccharides in the binding clefts of CBMs, providing information on the stability and potential binding orientations researchgate.netnih.govoup.comoup.com. Some studies suggest that while crystal structures might indicate a unidirectional binding preference, MD simulations can show no such clear preference researchgate.netnih.govbiorxiv.org.
Free Energy Calculations for Binding Affinity Prediction
Computational methods, including those based on MD simulations, can be used to calculate the binding free energy (ΔGbind) of cellooctaose to proteins. This value provides a quantitative measure of the binding affinity oup.comoup.comacs.org. Free energy calculations can help to discern the favorability of different binding orientations oup.comoup.com. Calculated binding free energies can be compared with experimental data obtained from techniques like isothermal titration calorimetry (ITC) to validate the computational models oup.comoup.comacs.org. Studies have shown good agreement between calculated free energies and experimental measurements for cello-oligosaccharide binding to CBMs oup.comoup.com. These calculations contribute to a deeper understanding of the thermodynamics of protein-carbohydrate recognition oup.comoup.comacs.org.
Quantum Mechanical (QM) and Hybrid QM/MM Studies for Reaction Mechanisms
Quantum Mechanical (QM) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful tools for investigating the electronic structure changes and reaction pathways involved in chemical processes, particularly in complex biological systems like enzymatic reactions. These methods divide the system into a small, chemically active region treated with QM methods and the surrounding environment (protein, solvent) treated with less computationally expensive MM methods. This allows for the study of bond breaking and formation, transition states, and energy barriers.
Elucidation of Glycosidic Bond Hydrolysis Mechanisms
The hydrolysis of glycosidic bonds is a fundamental reaction in the breakdown of cellulose and cello-oligomers like cellooctaose. QM/MM simulations have been extensively used to elucidate the mechanisms of glycoside hydrolase (GH) enzymes, which catalyze this reaction. These studies often involve modeling the enzyme's active site with the substrate (a cello-oligomer) and surrounding water molecules within the QM region, while the rest of the enzyme and solvent are treated with MM.
Two principal mechanisms for glycosidic bond hydrolysis by GHs are the retaining and inverting mechanisms, typically proceeding via oxocarbenium-like transition states. QM/MM studies can map the potential energy surfaces and free energy profiles for these reaction pathways, identifying key intermediates and transition states. For instance, studies on cellulases acting on cello-oligomers have confirmed hydrolysis mechanisms involving oxocarbenium-like transition states for both glycosylation and deglycosylation steps in retaining enzymes. The explicit treatment of solvent molecules in QM/MM studies has been shown to significantly influence the conformations, intramolecular hydrogen bonds, and exoanomeric effects, which are crucial for determining the hydrolysis barrier.
While specific QM/MM studies detailing the hydrolysis mechanism of cellooctaose (DP8) were not explicitly found in the provided search results, the methodologies applied to shorter cello-oligomers (like cellotetraose (B13520) or cellopentaose) are directly applicable to DP8. These studies involve identifying catalytic residues in the enzyme, the role of water molecules, and the conformational changes of the sugar rings during the reaction. The energetics and specific reaction coordinates (e.g., distances between the anomeric carbon and the nucleophile or catalytic acid/base) are calculated to understand the catalytic efficiency and mechanism.
Energetics of Enzymatic Catalysis on Cellooctaose (DP8)
QM/MM simulations are crucial for determining the energetics of enzymatic catalysis, providing insights into activation free energies and reaction free energies. By calculating the energy profiles along the reaction coordinate, researchers can identify the rate-limiting step and understand how the enzyme lowers the activation barrier compared to the uncatalyzed reaction in solution.
Studies on cellulases using QM/MM have investigated the energy landscape of the hydrolysis reaction. These calculations involve sampling different conformations of the enzyme-substrate complex and the transition states. The size of the QM region can influence the calculated energetics, particularly regarding charge transfer effects between the substrate and active site residues. Accurate representation of electrostatic interactions between the QM and MM regions is also essential for reliable energy calculations.
Although specific energetic data from QM/MM studies on cellooctaose (DP8) was not found in the provided results, general QM/MM studies on enzyme-catalyzed hydrolysis of cello-oligomers indicate that these methods can provide quantitative data on activation barriers. For example, potential energy scans and free energy calculations can reveal the energy cost of reaching the transition state, highlighting the catalytic power of the enzyme. Factors such as the protonation states of catalytic residues and the precise positioning of the substrate within the active site, as revealed by QM/MM, directly impact the calculated energetics.
Coarse-Grained and Multi-Scale Modeling of Cellooctaose (DP8) Assemblies (if applicable)
Coarse-grained (CG) and multi-scale modeling techniques are employed to study larger systems and longer timescales than are accessible with all-atom or QM/MM simulations. These methods reduce the number of degrees of freedom by grouping several atoms into single "beads" or "superatoms". This allows for the simulation of the assembly, dynamics, and mechanical properties of larger molecular structures, such as cellulose fibrils or aggregates.
CG models for carbohydrates and polysaccharides have been developed with different levels of granularity, ranging from mapping a few atoms to a single bead to representing an entire glycosyl residue as a single bead. These models are parameterized to reproduce properties from all-atom simulations or experimental data.
Multi-scale modeling combines different levels of theory, such as linking CG simulations for large-scale dynamics with atomistic or QM/MM simulations for detailed insights into specific regions or events. This approach is particularly suitable for systems exhibiting complexity across a wide range of spatio-temporal scales.
While the provided search results discuss CG modeling of cellulose chains and their interactions, including one mention of modeling an 8x4 Iβ crystalline cellulose of DP8 in the context of pulling single chains from a crystal, detailed coarse-grained or multi-scale modeling studies specifically focused on the assembly of cellooctaose (DP8) molecules into higher-order structures were not prominently featured. However, the principles and methodologies described for CG modeling of polysaccharides are applicable to studying the self-assembly or interactions of DP8 molecules. Such studies could investigate factors influencing the aggregation behavior of DP8, the formation of hydrogen bond networks between DP8 molecules, and their interactions with surfaces or other molecules in various environments. CG models can provide insights into the mesoscopic properties and dynamic assembly/disassembly processes relevant to carbohydrate systems.
Advanced Biotechnological and Materials Science Applications of Cellooctaose Dp8
Cellooctaose (B1365227) (DP8) as a Standard or Substrate in Biochemical Assays
Cellooctaose (DP8) serves as a crucial standard and substrate in biochemical assays, particularly those involving enzymes that act on cellulose (B213188) and cellooligosaccharides. Its well-defined structure and purity allow for accurate calibration and quantitative analysis in enzymatic studies. In the characterization of cellulolytic enzymes, such as endoglucanases and exoglucanases, DP8 can be used to determine enzyme activity and specificity. For instance, the hydrolysis of cello-octaose by these enzymes can be monitored, and the resulting smaller oligosaccharides or glucose can be quantified to assess enzyme kinetics and efficiency. Chromogenic substrates, often derived from modified cellooligosaccharides like Azo-CM-Cellulose, are used in enzyme activity assays, and while not specifically DP8, they highlight the principle of using cellulose-derived substrates for such purposes . The use of defined cellooligosaccharides like DP8 helps researchers understand how enzymes interact with cellulose chains of specific lengths, contributing to the optimization of enzymatic hydrolysis processes.
Utilization of Cellooctaose (DP8) in Enzyme Characterization and Discovery
Cellooctaose (DP8) plays a significant role in the characterization and discovery of enzymes involved in biomass degradation, particularly cellulases and related glycoside hydrolases. By providing a substrate with a defined DP, researchers can elucidate the mode of action of these enzymes, determine their substrate preferences, and identify novel enzymatic activities. For example, studying the hydrolysis products of cello-octaose catalyzed by a specific enzyme can reveal whether it acts as an endo-acting enzyme (cleaving internal bonds) or an exo-acting enzyme (cleaving from the ends) discoveryjournals.org. DP8 can also be used to screen for new enzymes with specific activities on longer cellooligosaccharides. The discovery and characterization of enzymes like lytic polysaccharide monooxygenases (LPMOs) and cellobiose (B7769950) dehydrogenases (CDHs), which are crucial for efficient cellulose deconstruction, often involve the use of various cellooligosaccharides as substrates to understand their catalytic mechanisms and substrate ranges nih.govnih.gov. While research often focuses on a range of cellooligosaccharides, DP8's position as a relatively long, water-soluble oligomer makes it a valuable substrate for probing the activity of enzymes that process longer cellulose chains or act near the crystalline structure of cellulose. Studies involving heterologous expression of cellulase (B1617823) systems have utilized cellooctaose-cellononaose (DP8-9) mixtures as substrates to evaluate enzyme performance unito.it.
Cellooctaose (DP8) as an Intermediate in Biorefinery Processes
In the context of biorefineries, which aim to convert biomass into a spectrum of marketable products and energy, cellooligosaccharides like cello-octaose can function as intermediates ieabioenergy.com. Lignocellulosic biomass, the most abundant renewable carbon source, is primarily composed of cellulose, hemicellulose, and lignin (B12514952) d-nb.info. The breakdown of cellulose into fermentable sugars, such as glucose, is a critical step in producing biofuels and biochemicals. This breakdown often involves enzymatic hydrolysis, which can produce a mixture of cellooligosaccharides of varying DPs, including DP8. While the ultimate goal is often glucose, intermediate oligosaccharides like cello-octaose can be further processed or utilized. Research into the catalytic conversion of cellulose and cellobiose has shown the presence of intermediates like cello-octaose during the degradation process liverpool.ac.uk. Understanding the formation and fate of DP8 in these processes is important for optimizing yields and identifying potential bottlenecks or opportunities for producing value-added oligosaccharides. The efficient enzymatic depolymerization of lignocellulosic biomass is crucial for a sustainable bio-economy, and intermediates like cellooligosaccharides play a role in these complex enzymatic systems unit.no.
Functionalization of Cellooctaose (DP8) for Novel Material Development
The presence of multiple hydroxyl groups in cello-octaose provides ample opportunities for chemical modification and functionalization, enabling its use in the development of novel materials with tailored properties. Functionalization can alter the solubility, thermal stability, and reactivity of DP8, expanding its potential applications beyond its native form.
Synthesis of Cellooctaose (DP8)-Based Conjugates and Polymers
Cellooctaose can be chemically modified to create conjugates and polymers. This involves reacting the hydroxyl groups with various reagents to attach new functional groups or link DP8 units together or with other monomers. The synthesis of such materials often employs techniques similar to those used for functionalizing other carbohydrates and polymers, such as esterification, etherification, oxidation, and grafting rsc.org. For instance, conjugating cello-octaose to other molecules, such as proteins or nanoparticles, can create hybrid materials with combined properties. Polymerization involving modified cello-octaose units could lead to the formation of novel carbohydrate-based polymers with unique structures and functionalities. While specific examples of DP8-based conjugates and polymers are not extensively detailed in the provided search results, the broader field of cellulose and cellooligosaccharide functionalization demonstrates the potential for such synthesis wisc.eduethz.chmdpi.comwhiterose.ac.uksemi.ac.cnnih.gov. The ability to control the degree and location of substitution during functionalization is key to tailoring the properties of the resulting materials.
Applications in Hydrogels, Films, and Nanostructures (excluding medical devices)
Functionalized cello-octaose can be incorporated into or used to form hydrogels, films, and nanostructures for various applications (excluding medical devices). Hydrogels based on carbohydrates are being explored for their biocompatibility and ability to absorb large amounts of water nih.gov. Functionalized DP8 could potentially be used as a building block or additive in the synthesis of hydrogels with specific mechanical or chemical properties. Similarly, cello-octaose derivatives could be cast or processed into films for applications such as packaging, coatings, or separation membranes. The formation of nanostructures, such as nanoparticles or nanofibrils, from functionalized cello-octaose could lead to materials with high surface area and unique optical or catalytic properties. The functionalization of cellulose nanofibrils has been shown to enable the development of novel materials for various applications rsc.orgdiva-portal.org. While direct examples of DP8 in these specific material formats (excluding medical devices) are not prominent in the search results, the principles of functionalizing cellulose and shorter cellooligosaccharides are directly applicable to cello-octaose for creating such materials. The water solubility of DP8 and its potential for controlled functionalization make it a promising candidate for developing new materials in these areas.
Future Research Directions and Emerging Paradigms for Cellooctaose Dp8 Studies
Development of Novel High-Throughput Synthesis and Screening Methods
The efficient and cost-effective production of cello-oligosaccharides, particularly specific lengths like DP8, is crucial for their broader application and research. Current methods for producing cello-oligosaccharides include the hydrolysis of natural cellulose (B213188) (acid-catalyzed or enzymatic) and in vitro enzymatic synthesis glycoforum.gr.jpresearchgate.net. While enzymatic hydrolysis can yield mixtures of cellodextrins, obtaining specific DP fractions often requires subsequent separation techniques like chromatography researchgate.netresearchgate.netresearchgate.net. Organic chemical synthesis of cello-oligosaccharides is challenging due to the need for advanced techniques for regioselective and stereoselective reactions glycoforum.gr.jp.
Future research directions focus on developing novel high-throughput synthesis methods to produce specific cello-oligosaccharides, including DP8, with high purity and yield. Enzymatic synthesis, particularly using glycoside phosphorylases in a bottom-up approach from simpler sugars like sucrose (B13894) and glucose, shows promise for controlled DP production acs.orgnih.govnih.govugent.be. Research has demonstrated the intensification and scale-up of enzymatic production for short-chain cello-oligosaccharides (DP ≤ 6), achieving high product concentrations and yields acs.orgnih.govresearchgate.net. Further work is needed to optimize enzymatic cascades and identify novel enzymes or engineered biocatalysts that can efficiently produce longer-chain cello-oligosaccharides like DP8 with high specificity.
High-throughput screening methods are also essential to identify efficient catalysts (chemical or enzymatic) and optimize reaction conditions for cello-oligosaccharide synthesis. The development of platforms for rapid reaction optimization using parallel microscale experimentation can accelerate the discovery of new synthetic routes and catalytic systems upenn.edusigmaaldrich.com. Integrating these screening methods with analytical techniques capable of quickly quantifying and identifying cello-oligosaccharides of different DPs will be critical for advancing high-throughput synthesis.
Integration of Advanced Multi-Modal Characterization Techniques
Accurate and comprehensive characterization of cello-oligosaccharides, including DP8, is vital for understanding their properties and confirming their structure and purity. Traditional analytical techniques such as mass spectrometry (MALDI-TOF MS, ESI-LC–MS/MS) and high-performance chromatography (HPLC-RID, ion chromatography) are commonly used for determining molecular mass, sugar composition, and glycosidic linkages researchgate.netnih.govmdpi.comcelignis.com.
Future research should focus on integrating advanced multi-modal characterization techniques to gain deeper insights into the structural, physical, and chemical properties of cello-oligosaccharides like DP8. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information, including anomeric configurations and linkage types nih.gov. Advanced microscopic methods like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM), commonly used for characterizing nanocellulose, could potentially be adapted or further developed to study the self-assembly behavior and morphology of cello-oligosaccharides under various conditions taylorfrancis.comncsu.eduimist.ma.
The combination of spectroscopic methods (e.g., FTIR, Raman spectroscopy) with thermal analysis (e.g., TGA) can provide information on crystallinity, thermal stability, and interactions with other molecules taylorfrancis.comimist.ma. Developing hyphenated techniques that combine separation methods with advanced detection (e.g., LC-MS/MS with enhanced structural elucidation capabilities) will improve the ability to analyze complex mixtures and identify modified or oxidized cello-oligosaccharides that may result from synthesis or biological processes mdpi.com. The integration of these techniques will provide a more holistic understanding of DP8 properties.
Exploration of Cellooctaose (B1365227) (DP8) in Synthetic Biology and Metabolic Engineering
Cello-oligosaccharides, including DP8, are gaining attention in synthetic biology and metabolic engineering due to their potential as fermentation substrates and signaling molecules researchgate.netlongdom.orgkobe-u.ac.jpresearchgate.netmdpi.com. Future research will increasingly explore the use of DP8 in engineered biological systems for the production of value-added chemicals and biofuels.
Metabolic engineering efforts are focused on constructing microbial strains capable of utilizing cello-oligosaccharides directly, bypassing the need for external enzymatic saccharification of cellulose longdom.orgkobe-u.ac.jp. For example, recombinant Lactococcus lactis strains have been engineered to metabolize short-chain cello-oligosaccharides (up to DP10) into L-lactic acid with high yields longdom.org. Research into identifying and engineering efficient cello-oligosaccharide transporters and intracellular enzymes (like β-glucosidases and phosphorylases) in host organisms is crucial for enabling the effective utilization of DP8 mdpi.comcore.ac.uk.
Synthetic biology approaches can be employed to design and construct novel metabolic pathways for the conversion of DP8 into desired products. This includes engineering microbial cell factories with tailored enzymatic cocktails for the efficient breakdown of cello-oligosaccharides or the direct fermentation of DP8 researchgate.netresearchgate.net. Furthermore, exploring the role of cello-oligosaccharides as signaling molecules in microbial interactions and plant defense mechanisms could lead to novel applications in agriculture and biotechnology researchgate.netmdpi.com. Understanding how DP8 is recognized and metabolized by different organisms at a molecular level will be key to these advancements.
Advanced Computational Methodologies for Predictive Modeling
Computational methodologies, including molecular dynamics simulations and predictive modeling, are becoming increasingly valuable tools in carbohydrate research and will play a significant role in future DP8 studies researchgate.netfiveable.me.
Advanced computational methods can be used to predict the three-dimensional structure, conformation, and dynamics of cello-oligosaccharides like DP8 in different environments (e.g., aqueous solutions, at interfaces) fibrenet.euresearchgate.net. Molecular dynamics simulations can provide insights into the flexibility, hydrogen bonding patterns, and interactions of DP8 with itself and with other molecules, such as proteins (e.g., cellulases, receptors) or surfaces researchgate.netresearchgate.net. For instance, simulations have been used to study the force required to pull cellulose chains of DP8 from a crystalline surface, highlighting the influence of the solvent researchgate.net.
Predictive modeling, including quantitative structure-activity relationship (QSAR) models and machine learning approaches, can be developed to correlate the structural features of cello-oligosaccharides with their biological activities (e.g., prebiotic effects, enzyme binding affinity) or physicochemical properties (e.g., solubility, self-assembly behavior) fiveable.mefrontiersin.orgbiorxiv.orgupc.edu. These models can help prioritize experimental studies and guide the rational design of cello-oligosaccharide structures with desired properties. Integrating computational predictions with experimental data through iterative cycles will accelerate the understanding and utilization of DP8.
Understanding Cellooctaose (DP8) in Complex Biological and Environmental Systems
Research into cello-oligosaccharides is expanding beyond isolated systems to understand their behavior and roles in complex biological and environmental contexts. Future studies will focus on tracing the fate and interactions of DP8 in diverse matrices.
In biological systems, this includes investigating the metabolism of DP8 by gut microbiota and its impact on gut health, building upon existing research into the prebiotic potential of shorter cello-oligosaccharides researchgate.netresearchgate.netnih.gov. Understanding how DP8 is transported across cell membranes and metabolized by specific microbial species is crucial mdpi.com. Furthermore, exploring the interactions of DP8 with host cells and the immune system could reveal novel health benefits.
In environmental systems, research could focus on the natural degradation pathways of cellulose and the transient formation and fate of cello-oligosaccharides like DP8 in soils, water bodies, and composting environments asm.org. Studying the microbial communities involved in DP8 degradation and the enzymes they produce will provide insights into carbon cycling and the potential for utilizing these processes in bioremediation or waste valorization. Advanced analytical techniques capable of detecting and quantifying DP8 in complex environmental samples will be essential for these studies.
Bridging Fundamental Cellooctaose (DP8) Research to Innovative Industrial Processes
Translating fundamental research on cello-oligosaccharides, including DP8, into innovative industrial processes is a key future direction. This involves developing scalable and economically viable methods for DP8 production, purification, and application.
Potential industrial applications for DP8 include its use as a functional food ingredient with prebiotic properties, as a component in cosmetics and pharmaceuticals, and as a building block for novel biomaterials researchgate.netresearchgate.netfapesp.brmdpi.com. Bridging the gap between laboratory-scale synthesis and industrial production requires optimizing reaction conditions, enzyme efficiency, and downstream processing for purification acs.orgnih.govresearchgate.net. Continuous or semi-flow reactor systems could be explored for more efficient production researchgate.net.
Furthermore, research is needed to develop cost-effective methods for isolating DP8 from complex mixtures obtained from cellulose hydrolysis or enzymatic synthesis researchgate.netresearchgate.netresearchgate.net. This could involve exploring advanced separation techniques or developing selective enzymatic methods that primarily yield DP8. The stability and shelf-life of purified DP8 under various storage conditions also need to be assessed for industrial implementation. Integrating insights from synthetic biology and metabolic engineering could lead to consolidated bioprocessing strategies where DP8 production and conversion to desired products occur in a single step, enhancing efficiency and reducing costs longdom.orgkobe-u.ac.jpresearchgate.net.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
